molecular formula C11H10N4O2 B5469856 N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide

N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide

Cat. No.: B5469856
M. Wt: 230.22 g/mol
InChI Key: CQWUGTDDLYWWEJ-UHFFFAOYSA-N
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Description

N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide is a heterocyclic compound that contains both a triazole ring and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Scientific Research Applications

N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the design of new drugs, particularly due to the stability and reactivity of the triazole ring.

    Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as stability or reactivity.

Mechanism of Action

The 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . Furthermore, molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a “click chemistry” approach, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Acetylation: The triazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of Benzamide: The acetylated triazole is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced products.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the triazole ring.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and can have similar stability and reactivity.

    Benzamide Derivatives: Compounds with the benzamide moiety can have similar binding properties and applications in medicinal chemistry.

Uniqueness: N-(4-acetyl-1H-1,2,3-triazol-5-yl)benzamide is unique due to the combination of the triazole ring and the benzamide moiety, which imparts specific properties such as stability, reactivity, and binding affinity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-acetyl-2H-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-7(16)9-10(14-15-13-9)12-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWUGTDDLYWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNN=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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